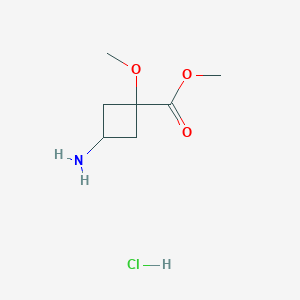

![molecular formula C13H18N2 B6299509 2-(6-Azaspiro[2.5]octan-6-yl)aniline CAS No. 2155431-25-5](/img/structure/B6299509.png)

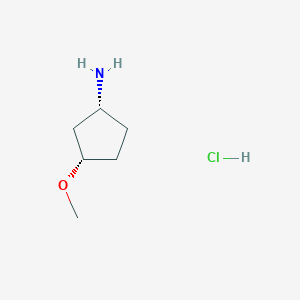

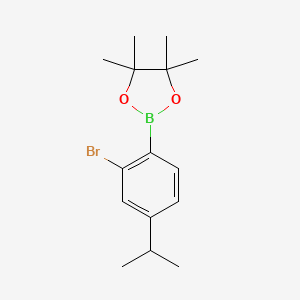

2-(6-Azaspiro[2.5]octan-6-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

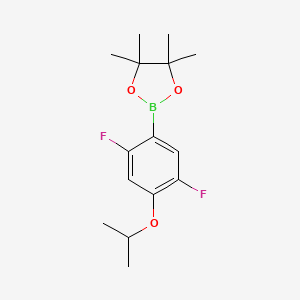

2-(6-Azaspiro[2.5]octan-6-yl)aniline (CAS# 2155431-25-5) is a useful research chemical . It has the molecular formula C13H18N2 and a molecular weight of 202.3 .

Molecular Structure Analysis

The molecular structure of 2-(6-Azaspiro[2.5]octan-6-yl)aniline is characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the ring system .科学的研究の応用

Synthesis and Chemical Properties

Chemical Synthesis : A study by Huang et al. (2019) describes a synthetic strategy towards 1-azaspiro[4.5]deca-3,6,9-trien-8-ones from N-tosyl-N-(prop-2-yn-1-yl)aniline, involving a regioselective radical ipso-cyclization pathway, mediated by ZnBr2/Oxone in a mixed solvent of acetonitrile and water (Huang et al., 2019).

Structural and Conformational Analysis : Montalvo-González and Ariza-Castolo (2012) performed structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. This study determined relative configurations and preferred conformations based on the analysis of homonuclear coupling constants and chemical shifts, reflecting the steric and electronic effects of substituents (Montalvo-González & Ariza-Castolo, 2012).

Drug Design and Medical Applications

EGFR Kinase Inhibitors : Zhao et al. (2013) reported the design and synthesis of novel azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, serving as EGFR kinase inhibitors. These compounds, notably 21g with a 2-oxa-6-azaspiro[3.4]octane substituent, showed notable EGFR inhibitory activities and antitumor potency against lung cancer cell lines, highlighting their potential in cancer treatment (Zhao et al., 2013).

Anticancer and Antidiabetic Properties : Flefel et al. (2019) developed a series of spirothiazolidines analogs with significant anticancer activities against human breast and liver carcinoma cell lines. Notably, compounds from this series also exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to the antidiabetic drug Acarbose, suggesting potential applications in cancer and diabetes treatment (Flefel et al., 2019).

特性

IUPAC Name |

2-(6-azaspiro[2.5]octan-6-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-11-3-1-2-4-12(11)15-9-7-13(5-6-13)8-10-15/h1-4H,5-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCMQFOUCDRWLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCN(CC2)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Azaspiro[2.5]octan-6-yl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)